molecular formula C10H5Cl2F3N4O B8384795 (4,6-Dichloro-1,3,5-triazin-2-yl)-(4-trifluoromethoxyphenyl)amine

(4,6-Dichloro-1,3,5-triazin-2-yl)-(4-trifluoromethoxyphenyl)amine

Cat. No.: B8384795
M. Wt: 325.07 g/mol
InChI Key: MUJMYKVNDXTFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dichloro-1,3,5-triazin-2-yl)-(4-trifluoromethoxyphenyl)amine is a useful research compound. Its molecular formula is C10H5Cl2F3N4O and its molecular weight is 325.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5Cl2F3N4O

Molecular Weight

325.07 g/mol

IUPAC Name

4,6-dichloro-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H5Cl2F3N4O/c11-7-17-8(12)19-9(18-7)16-5-1-3-6(4-2-5)20-10(13,14)15/h1-4H,(H,16,17,18,19)

InChI Key

MUJMYKVNDXTFBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-trifluoromethoxyaniline (XII) (14.66 mL, 108 mmol) in dry tetrahydrofuran (THF; 120 mL) was added, dropwise, to a cold (0-5° C.) stirred suspension of cyanuric chloride (II) (20.0 g, 108 mmol) and potassium carbonate (15 g, 108 mmol) in dry THF (400 mL). The reaction mixture was stirred for 3 h while slowly warming to ambient temperature. After stirring for 14 h at ambient temperature, the reaction mixture was diluted with ethyl acetate (400 mL) and then acidified with 1 N aqueous hydrochloric acid. The organic phase was separated, rinsed successively with water, saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum on a rotary evaporator. The residue, an off white solid, was recrystallized from hot hexanes to afford (4,6-dichloro-1,3,5-triazin-2-yl)-(4-trifluoromethoxyphenyl)amine (XIII) (35.1 g, 99% yield): m.p. 119-122° C.; 1H NMR (CDCl3) δ 7.62 (d, J=3.3 Hz, 2H), 7.58 (d, J=2.2 Hz, 2H); ESI/MS 325 (M+H), 323 (M−H); Anal. Calcd. For C10H5Cl2F3N4O: C, 36.95; H, 1.55; N, 17.53. Found: C, 36.80; H, 1.53; N, 16.98.
Quantity
14.66 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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